molecular formula C6H8BBrClNO2 B2408738 3-Amino-4-bromophenylboronic acid hydrochloride CAS No. 2096339-36-3

3-Amino-4-bromophenylboronic acid hydrochloride

Cat. No. B2408738
CAS RN: 2096339-36-3
M. Wt: 252.3
InChI Key: XSFJIXANNRLRAR-UHFFFAOYSA-N
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Description

3-Amino-4-Bromophenylboronic acid hydrochloride is a chemical compound with the CAS Number: 2096339-36-3 . It has a molecular weight of 252.3 .


Synthesis Analysis

Pinacol boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role in the synthesis of compounds like this compound . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C6H7BBrNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3,10-11H,9H2;1H .


Chemical Reactions Analysis

This compound can be used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.3 .

Scientific Research Applications

Crystal Structure Analysis

Shimpi, Seethalekshmi, and Pedireddi (2007) examined the crystal structures of 4-halophenylboronic acids, including 4-bromophenylboronic acid. Their study highlighted the role of different interactions in crystal packing and the formation of three-dimensional structures with channels occupied by water molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Vibrational Spectra and DFT Simulations

Kurt (2009) conducted experimental and theoretical vibrational spectra studies on 4-bromophenylboronic acids, using Fourier transform Raman and infrared spectroscopy. This research provides insights into the structural and spectroscopic characteristics of these compounds (Kurt, 2009).

Corrosion Inhibition

Bentiss et al. (2009) explored the use of a related compound, 4-MAT, as a corrosion inhibitor for mild steel in hydrochloric acid medium. They found that this organic compound inhibits corrosion effectively, reaching high inhibition efficiency at low concentrations (Bentiss et al., 2009).

Organic Synthesis and Pharmacological Applications

Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles, including compounds with a 4-bromophenyl component. They tested these derivatives for anticonvulsant activity, identifying compounds with significant activity and minimal neurotoxicity (Unverferth et al., 1998).

Luminescent Properties and Chemical Reactions

Xu et al. (2014) studied cyclometalated Pd(II) and Ir(III) complexes containing 2-(4-bromophenyl)pyridine, examining their luminescent properties and applications in chemical reactions (Xu et al., 2014).

Chemiluminescent Oxidation Reactions

Kricka and Ji (1997) discovered that combinations of 4-substituted phenylboronic acids, including 4-bromophenylboronic acid, have synergistic effects in the horseradish peroxidase-catalyzed chemiluminescent oxidation of luminol. This finding is significant for understanding the mechanisms of enhanced chemiluminescent reactions (Kricka & Ji, 1997).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The mode of action of 3-Amino-4-Bromophenylboronic acid hydrochloride is primarily through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound) with an organic halide or pseudohalide in the presence of a palladium catalyst . The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, contributing to the synthesis of various organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can significantly affect the efficiency of the reaction . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions .

Safety and Hazards

The compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water . If swallowed, one should rinse the mouth with water and seek medical attention .

properties

IUPAC Name

(3-amino-4-bromophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJIXANNRLRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BBrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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